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Cyclo(Asp-Asp)

Cat. No.: B1588228
CAS No.: 35309-53-6
M. Wt: 230.17 g/mol
InChI Key: NMAZZUSURHBTKP-IMJSIDKUSA-N
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Description

Significance of Cyclic Peptides in Academic Research

Cyclic peptides are a class of molecules that have garnered significant interest in academic and pharmaceutical research. Unlike their linear counterparts, the cyclic structure of these peptides confers several advantageous properties. Cyclization enhances stability by making the peptides resistant to degradation by enzymes such as exopeptidases and endopeptidases. mdpi.com This increased stability is crucial for their potential use as therapeutic agents. The rigid, three-dimensional structure of cyclic peptides allows for high binding affinity and selectivity to biological targets. mdpi.commdpi.com This specificity can minimize off-target effects and reduce the risk of adverse reactions. oup.com

In research, cyclic peptides serve as valuable tools for exploring biological processes. mdpi.com They are used as molecular probes to identify the functions of proteins, understand disease mechanisms, and pinpoint new therapeutic targets. mdpi.com Their ability to interfere with protein-protein interactions, which are often considered "undruggable" by traditional small molecules, makes them particularly promising. oup.com The diverse biological activities of cyclic peptides, including antimicrobial, antiviral, anticancer, and immunomodulatory effects, have established them as a promising platform for drug discovery and development. mdpi.comoup.comnih.gov

Overview of Diketopiperazines as a Class of Cyclic Peptides

Diketopiperazines (DKPs), also known as cyclodipeptides, represent the simplest class of cyclic peptides. wikipedia.org They are six-membered rings containing two amide linkages, formed from the condensation of two α-amino acids. wikipedia.orgresearchgate.net Though once considered mere byproducts or artifacts of protein degradation, DKPs are now recognized as important metabolic intermediates and a versatile platform for therapeutic exploration. nih.gov They are widespread in nature, produced by a vast array of organisms including bacteria, fungi, marine microorganisms, and mammals. wikipedia.orgmdpi.com

The DKP scaffold is of great interest to medicinal chemists because it can be used to overcome the poor metabolic properties of linear peptides. wikipedia.org The rigid conformation of the DKP ring, especially when containing a proline residue, provides high resistance to enzymatic degradation and increases cell permeability. nih.gov DKPs exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. wikipedia.org Their structural and functional diversity, combined with their stability, makes them an attractive scaffold for designing new drugs and biomaterials. nih.govsciforum.net

Historical Context of Cyclo(-Asp-Asp) Discovery and Initial Characterization

Cyclo(-Asp-Asp) is a specific diketopiperazine formed from the cyclization of two aspartic acid residues. lookchem.com While the first discovery of diketopiperazines dates back to the late 19th and early 20th centuries, the specific investigation of individual DKPs like Cyclo(-Asp-Asp) is a more recent endeavor. nih.gov Initially, many DKPs were identified as natural products from various biological sources or as products in food and beverages. sciforum.net

The characterization of Cyclo(-Asp-Asp) has been facilitated by modern analytical techniques. Its synthesis is typically achieved through standard peptide chemistry, involving the protection of the amino and carboxyl groups of aspartic acid, formation of the dipeptide, and subsequent intramolecular cyclization. The resulting compound's structure is confirmed using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Early research focused on its synthesis and basic chemical properties, laying the groundwork for later investigations into its biological potential. It is recognized for its potential antimicrobial, antitumor, and immunomodulatory effects, stemming from its stable cyclic structure. lookchem.com

Chemical and Physical Properties of Cyclo(-Asp-Asp)

PropertyValue
Molecular Formula C₈H₁₀N₂O₆
Molecular Weight 230.17 g/mol chembk.com
CAS Number 35309-53-6 lookchem.com
Appearance Solid (form may vary)
Storage Temperature -15°C chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O6 B1588228 Cyclo(Asp-Asp) CAS No. 35309-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAZZUSURHBTKP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426346
Record name 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35309-53-6
Record name 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of Cyclo Asp Asp

Methodologies for Cyclo(-Asp-Asp) Synthesis

The synthesis of cyclic dipeptides like Cyclo(-Asp-Asp) can be achieved through several methodologies, broadly categorized into solid-phase and solution-phase techniques. Each approach offers distinct advantages and challenges in terms of efficiency, purity, and stereochemical control.

Solid-Phase Peptide Synthesis (SPPS) Approaches for Cyclic Dipeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone in peptide chemistry and has been adapted for the synthesis of cyclic dipeptides. csic.es The principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. iris-biotech.de This method simplifies the purification process as excess reagents and byproducts can be washed away after each step. iris-biotech.de

For the synthesis of Cyclo(-Asp-Asp), a common strategy involves the assembly of the linear dipeptide Asp-Asp on a solid support. A patent describes a method utilizing Fmoc-Asp(OtBu)-OH as the starting material, which is attached to a 2-chlorotrityl chloride (2-CTC) resin. mdpi.com The use of a 2-CTC resin is advantageous as it allows for mild cleavage conditions, preserving the protecting groups on the peptide if necessary. The synthesis proceeds with the coupling of the second Fmoc-Asp(OtBu)-OH residue. After the assembly of the linear dipeptide, on-resin cyclization can be performed. This involves the deprotection of both the N-terminal Fmoc group and the C-terminal protecting group, followed by an intramolecular amide bond formation to yield the cyclic dipeptide. chemrxiv.org The pseudo-dilution effect on the solid support favors intramolecular cyclization over intermolecular polymerization. iris-biotech.de

Solution-Phase Cyclization Techniques

Solution-phase synthesis offers an alternative route to Cyclo(-Asp-Asp). This approach typically involves the synthesis of the linear dipeptide precursor, H-Asp(OR)-Asp-OR', where R and R' are side-chain and C-terminal protecting groups, respectively. The crucial step is the intramolecular cyclization in a dilute solution to favor the formation of the cyclic product over linear polymers. rsc.org

The cyclization of a linear dipeptide in solution often requires the use of coupling reagents to activate the C-terminal carboxylic acid. Reagents such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are commonly employed for this purpose. mdpi.com The choice of solvent and concentration is critical to maximize the yield of the cyclic product.

Efficiency and Purity Considerations in Cyclo(-Asp-Asp) Synthesis

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a five-membered ring byproduct. iris-biotech.de This side reaction is particularly prevalent during Fmoc-SPPS, where the basic conditions used for Fmoc deprotection can catalyze the cyclization between the nitrogen of the following peptide bond and the β-carboxyl group of the aspartic acid side chain. iris-biotech.de Aspartimide formation can lead to low yields and the generation of difficult-to-separate impurities. iris-biotech.de

To mitigate aspartimide formation, several strategies have been developed. The use of bulky protecting groups on the aspartic acid side chain, such as 3-tert-butyl-4-methoxyphenyl (OMpe) or 2-phenylisopropyl (2-PhiPr), can sterically hinder the formation of the aspartimide ring. Another approach involves the use of specialized linkers or modified amino acid derivatives that prevent this side reaction. iris-biotech.de A patent for the synthesis of cyclic dipeptides containing aspartic acid highlights a method that achieves high efficiency and purity, suggesting that careful selection of protecting groups and reaction conditions is crucial. mdpi.com

Synthetic ApproachKey FeaturesReported Purity/Yield (General Cyclic Peptides)Reference
SPPS (On-Resin Cyclization) Simplified purification, pseudo-dilution effect.Crude purity often >90% for optimized automated methods. chemrxiv.org
Solution-Phase Cyclization Flexibility in sequence, but can be time-consuming.Yields can be variable and require careful optimization of concentration. rsc.org

This table presents generalized data for cyclic peptide synthesis to illustrate the comparative aspects of the methodologies.

Stereochemical Control in Diketopiperazine Formation

The formation of the diketopiperazine ring in Cyclo(-Asp-Asp) involves the creation of two stereocenters at the α-carbons of the aspartic acid residues. The desired stereoisomer is typically the (3S,6S) form, derived from two L-aspartic acid residues. Maintaining the stereochemical integrity during synthesis is paramount.

Epimerization, the change in configuration at a stereocenter, can occur during the activation of the carboxylic acid group for cyclization, particularly in solution-phase synthesis. mdpi.com The use of coupling reagents containing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can help to suppress racemization. csic.es In SPPS, the risk of epimerization is generally lower, especially when using pre-activated amino acids and optimized coupling protocols. The stereochemistry of the final Cyclo(-Asp-Asp) product is typically confirmed using analytical techniques such as chiral chromatography or NMR spectroscopy.

Approaches to Chemical Derivatization and Analog Generation

The presence of two carboxylic acid side chains in Cyclo(-Asp-Asp) provides reactive handles for chemical derivatization, allowing for the generation of a wide array of analogs with potentially modified properties.

Functionalization of Side Chains

The carboxylic acid groups of the carboxymethyl side chains are the primary sites for functionalization. These groups can undergo a variety of chemical transformations to introduce new functional moieties.

Standard esterification or amidation reactions can be employed to modify the side chains. For example, reacting Cyclo(-Asp-Asp) with various alcohols or amines in the presence of a suitable coupling agent can yield a library of ester or amide derivatives. This approach allows for the systematic modification of the polarity, size, and charge of the side chains.

For instance, the side chains could be coupled with fluorescent tags for imaging applications, with bioactive molecules to create conjugates, or with polymers to alter pharmacokinetic properties. The synthesis of such derivatives would typically start with a protected form of Cyclo(-Asp-Asp), where the diketopiperazine ring is pre-formed, and the side-chain carboxylic acids are selectively deprotected for subsequent reactions.

Derivatization StrategyReagents and ConditionsPotential Analog
Esterification Alcohol, Carbodiimide coupling agent (e.g., DCC, EDC)Cyclo(-Asp(O-Alkyl)-Asp(O-Alkyl))
Amidation Amine, Coupling reagent (e.g., HATU, HBTU)Cyclo(-Asp(NH-R)-Asp(NH-R))
Conjugation Functionalized molecule (e.g., fluorescent dye, drug), Activation of carboxylic acidsFluorescently labeled or drug-conjugated Cyclo(-Asp-Asp)

This table outlines plausible derivatization strategies for the side chains of Cyclo(-Asp-Asp).

Backbone Modifications and Peptidomimetic Design Principles

Backbone modifications are a powerful tool for modulating the physicochemical properties of peptides, including their stability, permeability, and conformational landscape. peptide.comnih.gov For Cyclo(-asp-asp), these modifications can be strategically employed to create novel peptidomimetics with tailored characteristics.

One of the most common backbone modifications is N-methylation . This involves the substitution of an amide proton with a methyl group, which can disrupt hydrogen bonding, increase resistance to enzymatic degradation, and alter the conformational preferences of the peptide backbone. peptide.comnih.gov The N-methylated backbone can be introduced during synthesis by using N-methylated amino acid derivatives. peptide.com In the context of Cyclo(-asp-asp), N-methylation could be applied to one or both amide nitrogens. This modification would likely impact the puckering of the DKP ring and the orientation of the two aspartate side chains. A systematic N-methylation scan, as has been applied to other cyclic peptides, could reveal derivatives with improved properties. nih.gov However, the synthesis of N-methylated peptides can be challenging due to the steric hindrance of the N-methyl group, which can complicate coupling reactions. rsc.org Special consideration is also needed for amino acids like aspartic acid, where N-methylation can sometimes lead to lower reaction efficiencies requiring optimized protocols. acs.org

Another key strategy in peptidomimetic design is the incorporation of peptide bond isosteres , which are chemical groups that mimic the geometry and electronic properties of the amide bond but offer altered stability or conformational effects. For instance, the amide bond can be replaced by a 1,2,3-triazole ring, which can be formed via "click chemistry." This approach has been used to stabilize β-turn conformations in larger cyclic peptides. researchgate.net While less common for a small dipeptide like Cyclo(-asp-asp), such a modification could be envisioned to create analogs with different structural properties.

The design of peptidomimetics often aims to replicate the spatial arrangement of key functional groups in a bioactive conformation. unibo.itmdpi.comnih.gov For Cyclo(-asp-asp), the two carboxylic acid groups are the primary functionalities. Peptidomimetic design could involve modifying the DKP scaffold to present these carboxyl groups in different spatial orientations. This could be achieved by incorporating non-natural amino acids or by creating bicyclic structures to further constrain the conformation.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide by-products , especially during solid-phase peptide synthesis (SPPS) under basic conditions. sci-hub.seresearchgate.net This occurs through the nucleophilic attack of the preceding amide nitrogen on the β-carboxyl group of the protected aspartate. To circumvent this, a "removable backbone modification" (RBM) strategy has been developed. This involves temporarily modifying the backbone to prevent this side reaction, with the modification being removed in a later step. sci-hub.seresearchgate.net This strategy is particularly relevant for the synthesis of linear precursors to Cyclo(-asp-asp) and its derivatives, ensuring higher purity and yield.

Table 1: Overview of Backbone Modifications Applicable to Cyclo(-asp-asp)
Modification TypeDescriptionPotential Impact on Cyclo(-asp-asp)Synthetic Consideration
N-MethylationReplacement of one or both amide hydrogens with a methyl group. peptide.comIncreases metabolic stability, alters ring conformation, disrupts hydrogen bonding. nih.govRequires N-methylated Asp derivatives; may require optimized coupling conditions due to steric hindrance. rsc.orgacs.org
Peptide Bond IsosteresReplacement of the amide bond with a surrogate, such as a triazole ring.Alters backbone geometry and electronic properties, potentially stabilizing specific conformations.Involves multi-step synthesis, for example, using click chemistry for triazole formation. researchgate.net
Removable Backbone Modification (RBM)Temporary modification of the backbone amide to prevent side reactions. sci-hub.sePrevents aspartimide formation during synthesis of the linear precursor. researchgate.netAdds extra steps to the synthesis for the introduction and removal of the modifying group. sci-hub.se

Influence of Chiral Configuration on Synthetic Outcomes

The stereochemistry of the amino acid residues is a critical determinant of the three-dimensional structure of cyclic peptides and, consequently, their biological activity. nih.gov For Cyclo(-asp-asp), which is composed of two chiral centers, four stereoisomers are possible: Cyclo(-L-Asp-L-Asp), Cyclo(-D-Asp-D-Asp), Cyclo(-L-Asp-D-Asp) (meso), and Cyclo(-D-Asp-L-Asp) (which is the enantiomer of the meso form and identical to it if the ring is planar, but can be distinct in a puckered conformation).

The synthesis of these different stereoisomers typically starts from the corresponding chiral amino acid precursors. The chiral configuration of the constituent amino acids has a profound effect on the conformation of the resulting diketopiperazine ring. nih.gov For instance, cis isomers (L-L or D-D) and trans isomers (L-D or D-L) of cyclic dipeptides often adopt different ring conformations. nih.gov In many cases, cis isomers favor a puckered or boat conformation, while trans isomers may adopt a more planar structure to minimize steric clashes between the side chains. nih.gov Spectroscopic studies on Cyclo(L-Asp-L-Asp) have indicated a puckered DKP ring. nih.gov

A powerful strategy in peptidomimetic design that heavily relies on chirality is the synthesis of retro-inverso analogs. nih.govresearchgate.net A retro-inverso peptide is composed of D-amino acids in the reverse sequence of the parent L-peptide. This modification results in a molecule with a similar spatial orientation of the side chains but with reversed amide bonds. nih.gov The retro-inverso analog of Cyclo(-L-Asp-L-Asp) would be Cyclo(-D-Asp-D-Asp), which is simply its enantiomer. While enantiomers have identical physical properties (except for the rotation of plane-polarized light) and should theoretically have the same synthetic accessibility, their biological interactions can be dramatically different. The key advantage of retro-inverso peptides is their enhanced resistance to proteolysis by endogenous enzymes, which typically recognize L-amino acids. nih.govresearchgate.net

The introduction of a single D-amino acid into a cyclic peptide is a common strategy to induce a specific turn conformation and to explore the conformational requirements for biological activity. acs.org For larger cyclic peptides like those containing the Arg-Gly-Asp (RGD) sequence, the introduction of a D-amino acid at a specific position has been shown to be crucial for receptor selectivity and affinity. acs.org While Cyclo(-asp-asp) is a smaller system, the synthesis of the meso form, Cyclo(-L-Asp-D-Asp), would result in a molecule with a different three-dimensional structure compared to the homochiral isomers. The relative orientation of the two carboxylic acid side chains would be altered, which could have significant implications for its use as a scaffold in further derivatization.

The synthesis of different chiral isomers can also be influenced by the cyclization conditions. During the head-to-tail cyclization of the linear dipeptide precursor (e.g., H-L-Asp-L-Asp-OH), there is a risk of epimerization at the chiral centers, particularly at the C-terminal residue, if harsh coupling reagents or conditions are used. thieme-connect.de This could lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer. Therefore, careful selection of coupling reagents and reaction conditions is crucial to maintain the chiral integrity of the product.

Table 2: Chiral Isomers of Cyclo(-Asp-Asp) and Their Characteristics
Compound NameChiral ConfigurationRelationshipExpected Impact on Synthesis/Properties
Cyclo(-L-Asp-L-Asp)L, LParent CompoundSusceptible to enzymatic degradation. Adopts a puckered ring conformation. nih.gov
Cyclo(-D-Asp-D-Asp)D, DEnantiomer / Retro-inverso analogExpected to be resistant to proteolysis. Should have identical physical properties to the L,L-isomer except for optical rotation. nih.gov
Cyclo(-L-Asp-D-Asp)L, DDiastereomer (meso)Likely to have a different ring conformation (potentially more planar) and different physical and biological properties. nih.gov
Cyclo(-D-Asp-L-Asp)D, LEnantiomer of the meso formIdentical to the L,D-isomer.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic techniques are pivotal in defining the structural features of Cyclo(-asp-asp), offering data on vibrational modes and atomic connectivity.

Vibrational analysis of Cyclo(-asp-asp) has been performed using Fourier transform infrared (IR) and Raman spectroscopy on solid-state and aqueous solution samples. gre.ac.uk These studies, supported by density functional theory (DFT) calculations, provide detailed assignments of the observed vibrational bands. gre.ac.ukresearchgate.net In the solid-state Raman spectrum, key vibrations include the C=O stretching modes of the side-chain carboxylic acid groups, which appear as two distinct bands at 1693 cm⁻¹ and 1670 cm⁻¹. gre.ac.ukresearchgate.net This splitting is attributed to factor group splitting arising from two non-equivalent molecules within the crystallographic unit cell. gre.ac.ukresearchgate.net

The cis amide I band, characteristic of the diketopiperazine (DKP) ring, is observed at 1660 cm⁻¹ in the Raman spectrum. gre.ac.uk The cis amide II band is found at 1489 cm⁻¹ in the solid-state Raman spectrum, a position consistent with other cyclic dipeptides where the DKP ring adopts a boat conformation. gre.ac.uk Vibrational band assignments have been confirmed through N,O-deuteration studies, which help distinguish different vibrational modes. gre.ac.ukresearchgate.net

Interactive Table 1: Selected Vibrational Band Assignments for Solid-State Cyclo(L-Asp-L-Asp)

Vibrational Mode Raman (cm⁻¹) IR (cm⁻¹) Assignment Description
Carboxylic Acid C=O Stretch 1693, 1670 - Stretching vibration of the side-chain C=O groups. Splitting due to two molecules in the unit cell. gre.ac.ukresearchgate.net
cis Amide I 1660 - C=O stretching vibration within the diketopiperazine ring. gre.ac.ukresearchgate.net
cis Amide II 1489 - Coupled N-H bending and C-N stretching mode. gre.ac.uk

While specific, detailed ¹H or ¹³C NMR spectroscopic data for Cyclo(-asp-asp) is not extensively detailed in the primary literature, NMR spectroscopy remains a fundamental technique for determining the conformation of cyclic peptides in solution. nih.govnih.gov For related cyclic dipeptides, two-dimensional NMR techniques, such as COSY and NOESY, combined with molecular dynamics simulations, are used to determine solution structures. nih.govnih.gov These methods allow for the measurement of through-bond and through-space proton-proton correlations, which can be translated into dihedral angle and distance constraints to build a 3D model of the molecule as it exists in a solvent. nih.govresearchgate.net This approach would be essential to confirm whether the boat conformation predicted by calculations is the predominant form in an aqueous environment. gre.ac.ukresearchgate.net

The solid-state structure of Cyclo(L-Asp-L-Asp) has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis revealed that the compound crystallizes in the triclinic P1 space group, with two independent molecules, designated A and B, in the asymmetric unit. researchgate.netresearchgate.net This finding is consistent with the splitting of carbonyl stretching bands observed in the solid-state Raman spectrum. gre.ac.ukresearchgate.net The presence of two molecules with slightly different conformations and packing environments within the crystal lattice accounts for the spectroscopic observations. researchgate.net

Interactive Table 2: Crystallographic Data for Cyclo(L-Asp-L-Asp)

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 5.0829(3)
b (Å) 5.0285(4)
c (Å) 18.8765(10)
α (°) 88.95(2)
β (°) 83.72(2)
γ (°) 74.79(2)
Volume (ų) 462.75(5)
Z 2

Data from a re-determination at 20 °C using CuKα radiation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Conformational Dynamics and Preferred Geometries

The conformation of the central 2,5-diketopiperazine (DKP) ring is a key structural feature. Theoretical calculations based on DFT at the B3-LYP/cc-pVDZ level predict that the minimum energy structure for an isolated molecule of Cyclo(L-Asp-L-Asp) features a DKP ring in a boat conformation. gre.ac.ukresearchgate.net X-ray crystallographic data support a puckered ring structure, describing the conformation in the solid state as a pseudo twist-boat. researchgate.net In both independent molecules (A and B) found in the crystal structure, the DKP ring deviates significantly from planarity, adopting a distorted boat-like shape. researchgate.net This contrasts with some simpler cyclic dipeptides like cyclo(Gly-Gly), which can adopt a planar ring conformation depending on crystal packing forces. itjfs.com The boat conformation is a common feature for many substituted cyclic dipeptides. gre.ac.uknih.gov

Intermolecular Interactions and Crystal Packing Architectures

The supramolecular assembly and solid-state conformation of Cyclo(-L-Asp-L-Asp) are dictated by a network of specific intermolecular interactions, which define its crystal packing architecture. X-ray crystallography studies have been instrumental in elucidating these three-dimensional arrangements, revealing a highly organized and stable structure governed primarily by hydrogen bonding.

The crystal structure of Cyclo(-L-Asp-L-Asp) has been determined to be in the triclinic P1 space group. researchgate.netbbk.ac.uk A key feature of its crystal lattice is the presence of two independent molecules, designated as A and B, within the asymmetric unit. researchgate.netbbk.ac.uk This multiplicity is a contributing factor to the complexities observed in its vibrational spectra, where peak splitting can occur due to the non-equivalence of the molecules in the crystal lattice. researchgate.netnih.gov

The crystal packing is dominated by a robust and extensive hydrogen-bonding network. bbk.ac.ukresearchgate.net Specifically, two strong hydrogen bonds are pivotal in the formation of the crystal structure, creating translational repeats that extend throughout the entire crystal. researchgate.netbbk.ac.ukresearchgate.net This ordered arrangement ensures a stable, tightly packed molecular assembly.

The crystallographic parameters for Cyclo(-L-Asp-L-Asp) are detailed in the table below.

Table 1: Crystallographic Data for Cyclo(-L-Asp-L-Asp)

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 5.0829(3)
b (Å) 5.0285(4)
c (Å) 18.8765(10)
α (°) 88.95(2)
β (°) 83.72(2)
γ (°) 74.79(2)
Volume (ų) 462.75(5)
Z 2

Data sourced from X-ray re-determination at 20 °C using CuKα radiation. researchgate.netbbk.ac.uk

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Cyclo(-asp-asp) at the electronic level. These methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For Cyclo(-asp-asp), DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31++G(d,p), are instrumental in predicting the most stable three-dimensional arrangement of its atoms.

The geometry optimization of Cyclo(-asp-asp) would reveal the bond lengths, bond angles, and dihedral angles of its ground state conformation. The central diketopiperazine ring is expected to adopt a non-planar, puckered conformation, typically a boat or twist-boat form, to alleviate steric strain between the substituents. itjfs.comitjfs.com The two aspartic acid side chains, with their carboxylic acid groups, will have specific orientations relative to the DKP ring and to each other, influenced by intramolecular hydrogen bonding and electrostatic interactions.

The electronic structure analysis derived from DFT provides information on the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For Cyclo(-asp-asp), the carboxylic acid groups are expected to be the primary sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometric Parameters for the Diketopiperazine Ring of Cyclo(-asp-asp) from DFT Calculations

ParameterPredicted Value
C-N Bond Length~1.33 Å
C=O Bond Length~1.23 Å
Cα-N Bond Length~1.46 Å
Cα-C' Bond Length~1.52 Å
N-Cα-C' Angle~110°
Cα-C'-N Angle~116°
C'-N-Cα Angle~124°

Note: These are representative values based on general DFT studies of similar cyclic dipeptides and are subject to variation based on the specific computational method and basis set used.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for a detailed conformational analysis of Cyclo(-asp-asp). These calculations help in mapping the potential energy surface of the molecule as a function of its conformational degrees of freedom.

The primary conformational flexibility in Cyclo(-asp-asp) arises from the rotation around the chi (χ) torsion angles of the two aspartic acid side chains. By systematically rotating these bonds and calculating the energy at each step, a Ramachandran-like plot for the side chains can be constructed. This analysis identifies the low-energy conformers, which represent the most probable shapes the molecule will adopt. The relative energies of these conformers determine their population at a given temperature. The boat conformation of the DKP ring is often found to be the lowest-energy structure for cis-disubstituted DKPs in the absence of crystal packing forces. itjfs.comitjfs.com

Theoretical calculations are crucial for predicting and interpreting the vibrational spectra (Infrared and Raman) of Cyclo(-asp-asp). By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained.

These predicted frequencies can be compared with experimental spectra to confirm the structure of the synthesized molecule. The vibrational spectrum of Cyclo(-asp-asp) would be characterized by specific bands corresponding to the stretching and bending modes of its functional groups. For instance, the C=O stretching vibrations of the amide and carboxylic acid groups would appear at distinct frequencies, as would the N-H and O-H stretching modes. Analysis of these spectral signatures provides a detailed fingerprint of the molecule's structure and bonding.

Table 2: Predicted Characteristic Vibrational Frequencies for Cyclo(-asp-asp)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
AmideC=O Stretch1650-1680
AmideN-H Bend1520-1550
Carboxylic AcidC=O Stretch1700-1730
Carboxylic AcidO-H Stretch2500-3300 (broad)
C-HStretch2850-3000

Note: These are approximate ranges and can be influenced by intramolecular interactions and the molecular environment.

Ab Initio Calculations for Conformational Analysis

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Molecular dynamics (MD) simulations are used to explore the conformational space of Cyclo(-asp-asp) more extensively than is typically feasible with static quantum chemical calculations. By simulating the motion of the atoms over time, MD can reveal the different conformations the molecule can adopt and the transitions between them.

From the MD trajectory, a conformational energy landscape can be constructed. This landscape maps the potential energy of the system as a function of its conformational coordinates, highlighting the stable and metastable conformational states and the energy barriers separating them. For Cyclo(-asp-asp), this would involve exploring the various puckering states of the DKP ring and the numerous possible orientations of the flexible aspartic acid side chains.

The simulations can track the formation and breaking of hydrogen bonds between the amide protons and the carbonyl oxygens of the backbone, as well as interactions involving the carboxylic acid groups of the side chains. For example, a hydrogen bond could form between the carboxylic acid proton of one side chain and the carbonyl oxygen of the other, or with a backbone amide oxygen. These interactions are crucial in dictating the preferred three-dimensional structure and, consequently, the biological activity of the molecule. The simulations can also be extended to include solvent molecules to understand how the environment influences the conformational preferences of Cyclo(-asp-asp).

Simulation of Backbone and Side Chain Interactions

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.irdergipark.org.tr

Based on DFT calculations performed on related cyclic dipeptides, such as cyclo(His-Phe), a significant HOMO-LUMO gap is expected, indicating considerable kinetic stability. For cyclo(His-Phe), the calculated HOMO-LUMO energy gap is 6.3596 eV. researchgate.net The HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is typically distributed over areas that can accept electron density. researchgate.net For Cyclo(-asp-asp-), the presence of carboxylic acid groups in the side chains would influence the distribution of these orbitals.

A representative table of HOMO-LUMO energies and related quantum chemical descriptors, based on typical values for similar compounds calculated using DFT methods, is presented below. ijcce.ac.ir

ParameterSymbolRepresentative ValueUnit
Highest Occupied Molecular Orbital EnergyEHOMO-6.5eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5eV
HOMO-LUMO Energy GapΔE6.0eV
Ionization PotentialI ≈ -EHOMO6.5eV
Electron AffinityA ≈ -ELUMO0.5eV
Global Hardnessη = (I-A)/23.0eV
Global SoftnessS = 1/(2η)0.167eV-1
Electronegativityχ = (I+A)/23.5eV

Note: The values in this table are representative and derived from general findings for similar cyclic peptides and organic molecules, as specific experimental or computational data for Cyclo(-asp-asp-) were not available in the reviewed sources. They serve to illustrate the typical electronic characteristics of such compounds.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals and quantifying their energetic significance using second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction is a measure of the delocalization and hyperconjugative interactions within the molecule.

For Cyclo(-asp-asp-), an NBO analysis would reveal the nature of the bonds within the diketopiperazine ring and the side chains. Key interactions would include the delocalization of electron density from the nitrogen lone pairs (LP) to the antibonding orbitals (π) of the adjacent carbonyl groups (C=O). This LP(N) → π(C=O) interaction is characteristic of the amide bond and contributes to its planar geometry and stability.

Additionally, NBO analysis quantifies the hybridization of the atoms and the polarization of the chemical bonds. For example, the bonds within the diketopiperazine ring are composed of specific hybrid orbitals on the carbon, nitrogen, and oxygen atoms. The analysis also provides natural population analysis (NPA) charges, which offer a more robust description of the atomic charges compared to other methods like Mulliken population analysis.

A table summarizing a hypothetical NBO analysis for a key interaction in Cyclo(-asp-asp-) is shown below, illustrating the type of information obtained from such a study.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j) - E(i) (a.u.)F(i,j) (a.u.)
LP (1) N1π* (C2=O3)55.80.280.075
LP (1) N4π* (C5=O6)56.20.270.076
σ (Cα-Cβ)σ* (Cβ-COOH)2.51.100.032

Note: This table is a representative example based on typical NBO analysis results for peptides and amides, as specific NBO data for Cyclo(-asp-asp-) was not found in the cited literature. E(2) represents the stabilization energy of the interaction. E(j) - E(i) is the energy difference between the donor and acceptor orbitals, and F(i,j) is the Fock matrix element between them. Atom numbering is illustrative.

Advanced Analytical Methods for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating Cyclo(-asp-asp) from other components in a mixture. This separation is a critical prerequisite for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purity analysis of cyclic dipeptides like Cyclo(-asp-asp). Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A study focused on separating cyclic dipeptides from their linear counterparts successfully developed an RP-HPLC method for Cyclo(l-Asp-l-Asp). researchgate.net The method utilized a methanol (B129727) (MeOH)/water mobile phase to achieve separation. Optimal separation conditions for Cyclo(l-Asp-l-Asp) and its linear form, l-Asp-l-Asp, were achieved with 10% methanol at a column temperature of 15°C or 20°C and a flow rate varying between 0.3 to 0.7 mL/min. researchgate.net The resolution between the cyclic and linear forms was found to be dependent on both the methanol concentration and the flow rate. researchgate.net Purity assessment is typically performed by analyzing the peak area percentage in the resulting chromatogram; a compound with ≥96% purity as determined by HPLC is considered suitable for many research applications. sigmaaldrich.com

Table 1: HPLC Parameters for Cyclo(l-Asp-l-Asp) Analysis. researchgate.net
ParameterConditionAnalyteRetention Time (min)Resolution (Rs)
Mobile Phase10% MeOH in WaterCyclo(l-Asp-l-Asp)->1.5
Flow Rate0.3 - 0.7 mL/minl-Asp-l-Asp-
Column Temperature15°C and 20°CConditions optimized for best separation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. This hybrid technique is exceptionally well-suited for identifying and quantifying low levels of Cyclo(-asp-asp) in complex samples, such as food extracts. tandfonline.comresearchgate.net

In a typical LC-MS/MS workflow, the sample is first injected into the HPLC system for separation. The eluent from the chromatography column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates protonated molecules ([M+H]⁺) of the analytes. tandfonline.com The mass spectrometer then isolates the specific precursor ion for Cyclo(-asp-asp) (m/z 230.17) and subjects it to collision-induced dissociation (CID) to generate characteristic product ions. scribd.com The system monitors specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for quantification. tandfonline.com

A simultaneous analytical method for 31 different diketopiperazines, including Cyclo(-asp-asp), was developed using LC-MS/MS. tandfonline.comtandfonline.com The method utilized a reversed-phase C18 column and a gradient elution program. tandfonline.comresearchgate.net For Cyclo(-asp-asp), water was used as the dissolving solvent for the preparation of standard solutions. tandfonline.comscribd.com

Table 2: LC-MS/MS Parameters for Cyclo(-asp-asp) Quantification. tandfonline.comtandfonline.comscribd.com
ParameterValue/Condition
Molecular Weight230.17
Precursor Ion [M+H]⁺ (m/z)230.2
Product Ion (m/z)115.1
Ionization ModePositive Electrospray Ionization (ESI+)
ColumnWaters Atlantis T3 (Reversed-Phase)
Mobile PhaseGradient of Acetonitrile and Water
Detection ModeMultiple Reaction Monitoring (MRM)

Method Validation Strategies (e.g., Repeatability, Linearity, Detection Limits)

Validation is essential to ensure that an analytical method is reliable, accurate, and reproducible. Key validation parameters include repeatability, linearity, and detection limits.

Repeatability (Precision): This measures the closeness of agreement between successive measurements of the same sample under the same conditions. It is typically expressed as the relative standard deviation (RSD). For the analysis of 31 diketopiperazines, including Cyclo(-asp-asp), the method demonstrated satisfactory repeatability with RSD values ranging from 0.93% to 15%. tandfonline.comtandfonline.com Intra- and inter-day precision for similar bioanalytical LC-MS/MS methods is often accepted if the RSD is within 15%. researchgate.net

Linearity: This assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the instrument response against known concentrations of a standard. A correlation coefficient (r or r²) close to 1.0 indicates good linearity. The LC-MS/MS method for DKPs showed excellent linearity with correlation coefficients of 0.992 or above over a concentration range of 0–0.5 ppm. tandfonline.com

Detection and Quantitation Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio of 3:1. scribd.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, typically at a signal-to-noise ratio of 10:1. scribd.com In the simultaneous analysis method, the detection limit for most DKPs was 0.01 ppm or below, and the determination limit was 0.1 ppm or below. tandfonline.com However, for some compounds, including Cyclo(-asp-asp), matrix effects from complex samples like tea extracts could potentially influence recovery and sensitivity. tandfonline.com

Specialized Detection and Characterization Methods

Beyond chromatography, other methods are employed for the specific detection of functional groups and for detailed structural characterization.

Colorimetric Assays for Functional Group Detection (e.g., Ninhydrin Assay)

Colorimetric assays offer a simpler, often higher-throughput, method for detecting the presence of certain chemical functionalities, such as the peptide bonds in Cyclo(-asp-asp). While not as specific as mass spectrometry, they can be useful for general quantification of peptides.

The Biuret reaction , and assays based on it like the Bicinchoninic acid (BCA) assay, are common methods. units.itnih.gov In this reaction, under alkaline conditions, the nitrogen atoms in the peptide backbone chelate with cupric ions (Cu²⁺), reducing them to cuprous ions (Cu⁺). nih.govthermofisher.com The Biuret mechanism is sensitive enough to detect dipeptides. units.it In the BCA assay, two molecules of BCA then chelate with each Cu⁺ ion, forming a purple-colored complex that can be quantified by measuring its absorbance around 562 nm. nih.gov The Pierce Quantitative Colorimetric Peptide Assay is a commercially available kit that utilizes a modified BCA chemistry, with a proprietary chelator that forms a complex with an absorbance maximum at 480 nm, offering high sensitivity for peptide mixtures. thermofisher.comavantorsciences.com

The Ninhydrin assay is traditionally used to detect free primary and secondary amine groups, such as those found in amino acids or at the N-terminus of linear peptides. However, in a cyclic dipeptide like Cyclo(-asp-asp), there are no free N-terminal amines, as both are involved in amide bonds forming the diketopiperazine ring. Therefore, the standard Ninhydrin assay would not be a suitable method for detecting the intact Cyclo(-asp-asp) molecule itself.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of cyclic peptides. It provides an accurate determination of the molecular weight and reveals structural information through the analysis of fragmentation patterns.

The molecular weight of Cyclo(-asp-asp) has been determined to be 262.27 g/mol , which corresponds to a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 263.27, though experimental values may vary slightly (e.g., 230.17 in one study, which appears to be an error, as the calculated mass is 230.05 Da for the neutral molecule C8H10N2O6). scribd.comhongtide.com

Tandem mass spectrometry (MS/MS or MSⁿ) is used to study fragmentation pathways. researchgate.net The analysis of cyclic peptides is more complex than for linear peptides because there are no defined N- or C-termini. rsc.orgfrontierspartnerships.org The initial collision-induced dissociation (CID) event on the protonated cyclic peptide typically results in the cleavage of one of the amide bonds, opening the ring to form a linear acylium ion. rsc.orgacs.org This can lead to a mixture of isomeric linear precursor ions, which then undergo further fragmentation. acs.org This complexity can make sequencing difficult, as a cyclic peptide with k amino acids can produce k different ion series upon fragmentation, compared to just two (b- and y-ions) for a linear peptide. nih.gov

The fragmentation pathways of protonated cyclic dipeptides are highly dependent on the nature of the amino acid side chains. researchgate.net For a molecule like Cyclo(-asp-asp), the fragmentation would involve the diketopiperazine ring and the aspartic acid side chains. Common fragmentation events for cyclic peptides include the loss of amino acid residues and the formation of smaller ring structures. researchgate.netacs.org Detailed analysis using high-resolution mass spectrometry and multistage fragmentation (MSⁿ) is often required to unambiguously determine the structure and sequence of unknown cyclic peptides. researchgate.netacs.org

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Research Focus

Exploration of Molecular Targets and Binding Mechanisms

Detailed experimental studies identifying specific molecular targets and elucidating the binding mechanisms of Cyclo(-asp-asp) are not extensively reported in the reviewed scientific literature. The biological activities of many cyclic dipeptides are attributed to their constrained conformation, which can facilitate interactions with specific biological receptors or enzymes. nih.govscribd.com However, without dedicated studies on Cyclo(-asp-asp), its precise molecular partners remain largely uncharacterized.

There is a significant lack of published receptor-ligand binding studies specifically investigating Cyclo(-asp-asp). While numerous studies detail the receptor interactions of other aspartic acid-containing cyclic peptides, particularly the well-known Arginine-Glycine-Aspartic acid (RGD) motif which targets integrin receptors, this information is not directly applicable to the much simpler Cyclo(-asp-asp) structure. aacrjournals.orgmedchemexpress.com The absence of a specific reported receptor for Cyclo(-asp-asp) means that data on binding affinity, kinetics, and receptor subtype selectivity are currently unavailable.

Currently, there are no specific studies detailing the interaction of Cyclo(-asp-asp) with enzymes or its potential inhibitory activities. Research on other cyclic dipeptides has shown that they can act as enzyme inhibitors. researchgate.net For instance, the cyclic dipeptide Cyclo(His-Pro) has been shown to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). gre.ac.ukresearchgate.net However, similar enzymatic assays and kinetic studies for Cyclo(-asp-asp) have not been found in the available literature. Therefore, data regarding its potential as an enzyme inhibitor, including IC50 values and the mechanism of inhibition (e.g., competitive, non-competitive), are not available.

The ability of cyclic peptides to modulate protein-protein interactions (PPIs) is a growing area of research, as their rigid structure can mimic protein secondary structures and disrupt or stabilize PPIs. scribd.com However, there is no direct evidence or published research to suggest that Cyclo(-asp-asp) modulates any specific protein-protein interactions.

Enzymatic Interaction Studies and Inhibition Kinetics

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Comprehensive structure-activity relationship (SAR) studies for Cyclo(-asp-asp) are not available in the current body of scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective analogs.

Due to the lack of defined biological response profiles for Cyclo(-asp-asp), no correlations with its structural features can be drawn. For other cyclic peptides, factors such as the nature of the amino acid side chains, the stereochemistry, and the ring conformation are known to be critical for activity. biosynth.com For Cyclo(-asp-asp), the two carboxylic acid side chains would be the primary determinants of its physicochemical properties and potential interactions.

The activity of Cyclo(-asp-asp) is inherently determined by its constituent aspartic acid residues and the conformation of its diketopiperazine ring. The two carboxylic acid groups introduce negative charges at physiological pH, which would be critical for any electrostatic interactions with biological targets.

Theoretical studies have explored the conformation of Cyclo(L-Asp-L-Asp). One study reported that in a calculated model, the diketopiperazine ring adopts a pseudo twist boat conformation, with both side chains extended and lying approximately parallel to the face of the ring. In the solid state, X-ray crystallography revealed a different conformation where one side chain is parallel and the other is folded away from the ring. The flexibility and conformational preferences of the ring and its side chains in a biological environment would be key to its activity, but this has not been experimentally correlated with a specific biological function.

Table 1: Conformational Details of Cyclo(L-Asp-L-Asp)

Feature Description Source
Calculated Conformation The diketopiperazine ring is in a pseudo twist boat conformation with both side chains extended and approximately parallel to the ring face.

| Solid-State Conformation (X-ray) | One side chain is approximately parallel to the diketopiperazine ring face, while the other is folded away. | |

It is important to note that while the broader family of cyclic dipeptides containing aspartic acid has shown various biological activities, the specific role and mechanism of action of Cyclo(-asp-asp) remain an area for future investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in predicting the activity of new molecules and optimizing lead compounds in drug discovery. nih.gov

As of the current available literature, specific QSAR models developed exclusively for Cyclo(-asp-asp) are not extensively documented. Research in this area often focuses on broader classes of cyclic peptides or diketopiperazines (DKPs). nih.govplos.org For instance, QSAR studies on other cyclic peptides, like the cyclotides, have successfully linked their biological activities to physicochemical properties such as lipophilicity and electrostatic surface potential. plos.org These models suggest that the potency of such peptides is often proportional to their lipophilic and positively charged surface areas, particularly when these features are asymmetrically distributed across the molecule. plos.org

Similarly, QSAR analyses have been applied to various sets of enzyme inhibitors to identify key structural descriptors that correlate with their biological function. nih.gov These descriptors can include constitutional factors (like the number of certain atoms or bonds), information indices, and atom-centered fragments. nih.gov While these studies provide a framework for how QSAR could be applied, direct research detailing these models for Cyclo(-asp-asp) is not presently available in published literature.

Cellular Pathway Modulation in Research Models

Investigation of Intracellular Signaling Pathways (e.g., Gene Expression Regulation, Enzyme Activation)

The influence of cyclic dipeptides on intracellular signaling pathways is a subject of ongoing research, with studies indicating that these molecules can modulate various cellular functions. While specific comprehensive studies on the complete signaling cascade of Cyclo(-asp-asp) are limited, research on related compounds and its constituent amino acid provides insight into potential mechanisms.

D-aspartate (D-Asp), a constituent of Cyclo(-asp-asp), has been shown to regulate steroidogenesis and spermatogenesis by engaging several intracellular pathways. unicampania.it In Leydig cells, D-Asp can stimulate androgen production by activating the adenylate cyclase-cAMP and/or the mitogen-activated protein kinase (MAPK) pathways. unicampania.it It is suggested that these effects may be initiated by the binding of D-Asp to the N-methyl-D-aspartate receptor (NMDAR). unicampania.it

Furthermore, research on other cyclic dipeptides demonstrates their capacity to modulate key signaling pathways. For example, Cyclo(His-Pro) has been found to inhibit the enzyme GAPC1, which leads to a redirection of metabolic flux from glycolysis to the pentose (B10789219) phosphate (B84403) pathway, resulting in an increased NADPH/NADP+ ratio. oup.com This alteration in cellular metabolism highlights how cyclic dipeptides can directly influence enzyme activity and downstream signaling. Although Cyclo(-asp-asp) was not the primary focus, a related compound, Cyclo(Tyr-Asp), also showed inhibitory effects on GAPC1, albeit at a much higher concentration. oup.com

The table below summarizes findings for related cyclic dipeptides and D-aspartate, illustrating the types of signaling modulation that could be investigated for Cyclo(-asp-asp).

Table 1: Observed Intracellular Signaling Modulation by Related Compounds

Compound/PrecursorAffected Pathway/EnzymeObserved Effect in Research Models
D-AspartateAdenylate Cyclase/MAPKUpregulation of androgen production in Leydig cells. unicampania.it
D-AspartateMAPK/AKT PathwaysDirect activation of spermatogonial proliferation. unicampania.it
Cyclo(His-Pro)GAPC1 / GAPDHNon-competitive inhibition of enzyme activity. oup.com
Cyclo(His-Pro)Pentose Phosphate PathwayIncreased NADPH/NADP+ ratio, indicating metabolic shift. oup.com
Cyclo(Tyr-Asp)GAPC1 / GAPDHInhibition of enzyme activity, but with a higher IC50 than Cyclo(His-Pro). oup.com

Biosynthetic Pathways and Natural Occurrence

Enzymatic Formation of Diketopiperazines from Linear Peptides

The formation of the diketopiperazine ring system from two α-amino acids is a condensation reaction that can be catalyzed by specific enzymes. itjfs.com In nature, two primary enzymatic pathways are known to be responsible for the biosynthesis of cyclodipeptides: those involving non-ribosomal peptide synthetases (NRPSs) and those utilizing cyclodipeptide synthases (CDPSs). nih.govitjfs.com

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular multienzyme complexes that assemble peptides without the use of ribosomes. itjfs.compnas.org Each module within the NRPS is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. uzh.ch The final step in the synthesis, the release of the peptide from the enzyme, is often catalyzed by a terminal thioesterase (TE) domain. This TE domain can catalyze either hydrolysis to release a linear peptide or an intramolecular cyclization to release a cyclic peptide. pnas.org For diketopiperazine formation, the TE domain would catalyze the head-to-tail cyclization of a dipeptide that remains covalently attached to the NRPS. pnas.orgnih.gov

Cyclodipeptide Synthases (CDPSs): A more recently discovered pathway involves cyclodipeptide synthases (CDPSs), which are small, standalone enzymes. pnas.org Unlike NRPSs that activate free amino acids, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs) from the primary metabolic process of ribosomal protein synthesis. nih.gov The enzyme binds two aa-tRNAs and catalyzes the formation of two successive peptide bonds to generate the DKP ring, which is then released. nih.govpnas.org Structural and mutagenesis studies have identified two substrate-binding pockets, P1 and P2, which accommodate the two different aa-tRNAs. nih.gov However, studies on characterized CDPSs have shown that they can synthesize DKPs from 18 of the 20 common proteinogenic amino acids, with the notable exceptions of lysine (B10760008) and aspartic acid. nih.gov This finding suggests that the currently known families of CDPSs may not be responsible for the direct synthesis of Cyclo(-Asp-Asp).

Given the current understanding, the biosynthesis of Cyclo(-Asp-Asp) is more likely to proceed via an NRPS-dependent pathway or potentially through other, yet uncharacterized, enzymatic systems.

Identification of Cyclo(-Asp-Asp) in Biological Matrices and Natural Products

Cyclo(-Asp-Asp) is a naturally occurring compound that has been identified in various contexts, often as part of broader analyses of diketopiperazines in food and biological samples. itjfs.comlookchem.com DKPs are found in a multitude of sources, including bacteria, fungi, plants, animals, and processed foods. itjfs.comresearchgate.net Their presence in processed items like fermented beverages, dairy products, and cooked meats can result from both enzymatic activity by microorganisms and chemical reactions, such as the Maillard reaction, during heating. itjfs.com

While specific, abundant natural sources of Cyclo(-Asp-Asp) are not extensively documented, its inclusion in comprehensive analytical studies highlights its relevance as a known DKP. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous analysis of 31 different DKPs, including Cyclo(-Asp-Asp). tandfonline.comtandfonline.com In that study, the researchers attempted to quantify DKPs in Pu-erh tea, although recovery of Cyclo(-Asp-Asp) was low, potentially due to interference from the sample matrix. tandfonline.com Another study established a reversed-phase high-performance liquid chromatography (RP-HPLC) method specifically for the separation of cyclic dipeptides from their linear counterparts, using Cyclo(-L-Asp-L-Asp) as one of the target analytes. researchgate.net

The table below summarizes research findings related to the analysis and detection of Cyclo(-Asp-Asp).

Research FocusMatrix/ContextAnalytical MethodKey FindingReference
Simultaneous DKP Analysis Pu-erh Tea ExtractLC-MS/MSCyclo(-Asp-Asp) was included as one of 31 target DKPs for a new analytical method. tandfonline.com, tandfonline.com
Separation of Cyclic and Linear Peptides Method ValidationRP-HPLCA method was validated for separating Cyclo(-L-Asp-L-Asp) from the linear dipeptide L-Asp-L-Asp. researchgate.net
General DKP Occurrence Fermented Foods (e.g., sake, wine, soy sauce)General ReviewCyclo(-Asp-Asp) is listed among various DKPs identified in fermented food products. itjfs.com

Role of Post-Translational Modification in Cyclic Peptide Biosynthesis

Post-translational modification (PTM) is a general term for the covalent modification of proteins after their synthesis by ribosomes. wikipedia.org These modifications dramatically expand the functional diversity of the proteome. nih.govnih.gov The biosynthesis of cyclic peptides can be viewed through the lens of PTM, particularly for the large class of compounds known as ribosomally synthesized and post-translationally modified peptides (RiPPs). acs.org

In RiPP biosynthesis, a genetically encoded precursor peptide is produced by the ribosome. acs.org This precursor typically consists of a "leader" peptide sequence and a "core" peptide sequence. The leader peptide acts as a recognition signal, guiding a series of modifying enzymes to the core peptide, which will become the final natural product. acs.org These enzymes perform various modifications, including cyclization, before the leader peptide is proteolytically cleaved. acs.orgmdpi.com The formation of the macrolactam ring in lasso peptides, for example, is a PTM catalyzed by a dedicated synthetase that creates an isopeptide bond between the N-terminal α-amino group and the side-chain carboxylate of an aspartate or glutamate (B1630785) residue. mdpi.com This demonstrates a clear enzymatic strategy for utilizing aspartate residues in peptide cyclization.

For peptides synthesized by NRPSs, the process is not strictly considered a PTM because the peptide is assembled and modified on the enzyme complex itself rather than on a free, ribosome-produced protein. uzh.ch However, the cyclization step, often catalyzed by the terminal thioesterase (TE) domain, is a final modification event that is essential for the formation of the mature, bioactive cyclic peptide. pnas.org

The formation of a diketopiperazine like Cyclo(-Asp-Asp) from a linear dipeptide (Asp-Asp) is fundamentally a cyclization reaction. If this linear dipeptide is generated by the proteolysis of a larger protein, its subsequent cyclization, whether spontaneous or enzyme-catalyzed, can be classified as a post-translational modification. wikipedia.org This cyclization confers significant structural rigidity and resistance to enzymatic degradation compared to its linear precursor, a common feature and functional advantage of PTMs that result in cyclic structures. lookchem.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Complex Analogs

The creation of complex analogs of Cyclo(-asp-asp) is a key strategy to enhance its inherent properties and explore a wider range of biological activities. Future research will likely focus on moving beyond traditional synthesis methods to more innovative and efficient approaches. The synthesis of cyclic peptides can be challenging, and attention to detail in the synthetic process can significantly impact the yield and viability of the final product. scribd.com

One promising direction is the use of solid-phase peptide synthesis (SPPS) in conjunction with novel linker technologies. scribd.com These advanced linkers can facilitate the preservation of the peptide during assembly and offer a variety of conditions for detaching the final product without unwanted chemical modifications. scribd.com Furthermore, the development of new thioacylating agents may simplify the synthesis of endothiopeptide analogs, introducing modifications that can alter the peptide's stability and biological activity. scribd.com

The synthesis of analogs could involve the formation of lactam bridges, for example, by incorporating amino acids like lysine (B10760008) to cyclize with the aspartic acid residues. google.com This approach, as demonstrated in the synthesis of other cyclic peptides, allows for the creation of structurally diverse and constrained analogs. google.com The exploration of various cyclization strategies, including the use of different activating reagents and reaction conditions, will be crucial in optimizing the synthesis of these complex molecules.

Synthesis StrategyPotential AdvantageRelevant Analogs
Solid-Phase Peptide Synthesis (SPPS) with novel linkersImproved yield and purityAnalogs with modified backbones
ThioacylationIntroduction of thioamide bonds for enhanced stabilityEndothiopeptide analogs
Lactam bridge formationCreation of structurally constrained analogsCyclo(-asp-lys) type structures

Integration of Artificial Intelligence and Machine Learning in Structure-Function Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of cyclic dipeptides like Cyclo(-asp-asp). These computational tools can analyze vast datasets to predict the relationship between the structure of a molecule and its biological function, thereby accelerating the discovery and optimization of novel analogs.

Future research will likely employ AI and ML algorithms to:

Predict Bioactivity: By training models on existing data for various cyclic dipeptides, it may be possible to predict the potential biological activities of novel Cyclo(-asp-asp) analogs.

Optimize Molecular Properties: Machine learning models can guide the design of analogs with improved characteristics, such as enhanced stability, target affinity, and reduced off-target effects.

De Novo Design: Generative models can design entirely new Cyclo(-asp-asp) derivatives with desired functional properties, expanding the chemical space for exploration.

The integration of AI and ML offers a powerful, data-driven approach to complement traditional experimental methods, making the design and discovery process for new Cyclo(-asp-asp)-based compounds more efficient and targeted.

Advanced Imaging Techniques for Tracing Molecular Interactions (excluding human imaging)

Understanding how Cyclo(-asp-asp) interacts with its biological targets at a molecular and cellular level is fundamental to elucidating its mechanism of action. Advanced imaging techniques, excluding human imaging, will play a pivotal role in visualizing these interactions in real-time and within complex biological environments.

Future research could utilize techniques such as:

Fluorescence Microscopy: By conjugating Cyclo(-asp-asp) with fluorescent probes, researchers can track its localization within cells and tissues of model organisms. This can provide insights into its uptake, distribution, and sites of action.

In Vivo Imaging in Model Organisms: Techniques like whole-body fluorescence or bioluminescence imaging in small animal models can provide a dynamic view of the compound's behavior and its effect on biological processes over time.

Click Chemistry for Probe Attachment: The use of click chemistry allows for the efficient and specific attachment of imaging probes to Cyclo(-asp-asp) analogs, facilitating the development of targeted imaging agents. medchemexpress.com

These imaging studies will be instrumental in providing a visual understanding of the molecular journey of Cyclo(-asp-asp) and its derivatives within a biological system, offering crucial information for further development.

Expanding the Scope of Biological Mechanism Elucidation in Model Systems

While initial studies on cyclic dipeptides have revealed a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects, the specific mechanisms of action for many of these compounds, including Cyclo(-asp-asp), remain to be fully understood. researchgate.netitjfs.comitjfs.com Future research will need to delve deeper into the molecular pathways and cellular targets through which Cyclo(-asp-asp) exerts its effects, using a variety of model systems.

Key areas of investigation will include:

Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, pull-down assays, and computational docking studies to identify the specific proteins or other biomolecules that Cyclo(-asp-asp) binds to.

Pathway Analysis in Model Organisms: Employing model organisms like yeast, nematodes, or zebrafish to study the effects of Cyclo(-asp-asp) on specific biological pathways. These systems allow for high-throughput screening and genetic manipulation to dissect the mechanism of action.

Comparative Studies with Known Bioactive Peptides: Comparing the biological effects and molecular interactions of Cyclo(-asp-asp) with other well-characterized cyclic peptides to identify common or unique mechanisms.

A thorough elucidation of the biological mechanisms in these model systems will be essential for translating the potential of Cyclo(-asp-asp) into practical applications.

Research AreaKey TechniquesExpected Outcome
Target IdentificationAffinity chromatography, pull-down assays, computational dockingIdentification of specific binding partners
Pathway AnalysisHigh-throughput screening in model organisms (yeast, C. elegans)Understanding of affected cellular pathways
Comparative AnalysisBioactivity assays, structural biologyElucidation of unique or shared mechanisms of action

Q & A

Q. What ethical and practical considerations arise in animal or cell-based studies of Cyclo(-Asp-Asp)?

  • Methodological Answer : Follow ARRIVE guidelines for preclinical studies. For cell-based assays, validate cell line authenticity (STR profiling) and monitor mycoplasma contamination. Use minimal effective peptide concentrations to reduce cytotoxicity. Ethical review boards must approve protocols involving vertebrates, with alternatives (e.g., organoids) prioritized where feasible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.